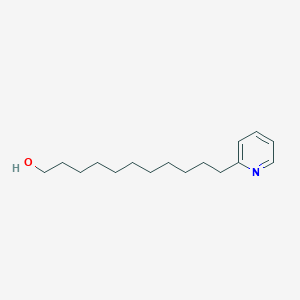

11-(2-Pyridinyl)-1-undecanol

Description

Significance of Pyridine-Containing Molecules in Contemporary Chemical Research

The pyridine (B92270) ring, a heterocyclic aromatic compound, is a ubiquitous structural motif in chemistry. Its significance stems from several key properties. The nitrogen atom introduces a dipole moment and a site of basicity, and it can act as a hydrogen bond acceptor or a ligand for metal ions. nih.govrsc.org This has made pyridine and its derivatives essential components in catalysis, materials science, and medicinal chemistry. nih.gov

In catalysis, pyridine-based ligands are used to modulate the electronic and steric properties of metal centers, influencing the activity and selectivity of catalytic transformations. uva.es In materials science, the ability of pyridine units to participate in hydrogen bonding and coordinate with metals allows for the construction of complex supramolecular assemblies and functional polymers. uva.esmdpi.com Furthermore, the pyridine scaffold is a key pharmacophore in numerous pharmaceutical agents due to its ability to engage in specific interactions with biological targets. nih.gov

Role of Long-Chain Alkanols in Organic Synthesis and Supramolecular Chemistry

Long-chain alkanols, such as 1-undecanol (B7770649), are fundamental building blocks in organic chemistry. acs.orgamerican.edu They serve as versatile starting materials for the synthesis of a wide array of other functional groups, including aldehydes, carboxylic acids, and esters. organic-chemistry.org Modern synthetic methods, including catalytic oxidations and "borrowing hydrogen" strategies, have further expanded their utility. acs.orgchemrxiv.org

Beyond their role as synthetic precursors, long-chain alkanols are crucial in supramolecular chemistry. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the long alkyl chain engages in van der Waals interactions and exhibits hydrophobic effects. rsc.org This amphiphilic nature drives the self-assembly of these molecules into ordered structures like micelles and bilayers in solution or lamellar structures in the solid state. This behavior is foundational to fields ranging from colloid science to the study of biological membranes.

Table 1: Physical and Chemical Properties of 1-Undecanol

| Property | Value |

| IUPAC Name | Undecan-1-ol |

| Chemical Formula | C₁₁H₂₄O |

| Molar Mass | 172.31 g/mol |

| Melting Point | 19 °C (66 °F) wikipedia.org |

| Boiling Point | 243 °C (469 °F) wikipedia.org |

| Density | 0.8298 g/mL |

| Solubility in Water | Insoluble wikipedia.org |

This interactive table provides key data for the long-chain alkanol component of the target molecule.

Conceptual Framework for Investigating Hybrid Molecular Architectures

The investigation of hybrid molecules like 11-(2-Pyridinyl)-1-undecanol is based on the principle that combining distinct functional moieties can lead to novel properties that are not simply the sum of the parts. nih.gov This "molecular hybridization" is a powerful strategy in rational drug design and materials science. nih.gov

The conceptual framework involves designing molecules where one functional unit (e.g., the pyridine head) dictates specific interactions such as metal coordination or directional hydrogen bonding, while the other unit (e.g., the alkyl chain) controls properties like solubility, self-assembly, and spatial organization. conicet.gov.aracs.org In the case of this compound, the pyridine group provides a specific binding site and electronic characteristics, while the undecanol (B1663989) chain provides a flexible, hydrophobic spacer and a terminal hydroxyl group for further functionalization or hydrogen bonding interactions. rsc.org The interplay between these two components can give rise to unique supramolecular structures, surface activities, and coordination behaviors. mdpi.com

Research Gaps and Opportunities in the Chemistry of this compound

While the constituent parts of this compound are well-understood, the specific properties and applications of this particular hybrid molecule remain an area with significant research opportunities. A detailed search of the scientific literature reveals a focus on related structures, such as pyridyl alcohols with different chain lengths or additional functional groups, but a noticeable gap concerning this compound itself. mdpi.comconicet.gov.aracs.org

Research Gaps:

Detailed Synthesis and Characterization: While syntheses for analogous compounds like 11-phenyl-undecanol and 11-bromo-1-undecanol (B108197) are reported, a comprehensive study on the optimized synthesis and full spectroscopic and crystallographic characterization of this compound is not readily available. prepchem.comrsc.org

Supramolecular Behavior: The self-assembly of this specific molecule in both solution and the solid state has not been thoroughly investigated. Studies on related chiral 2-pyridyl alcohols show the formation of intricate hydrogen-bonded helical networks, suggesting that this compound could form interesting and potentially useful supramolecular architectures. rsc.orgconicet.gov.aracs.org

Coordination Chemistry: The long, flexible undecanol chain could influence the coordination of the pyridine nitrogen to metal centers in unique ways, potentially leading to the formation of novel metallo-amphiphiles or polymeric coordination complexes. This area is largely unexplored.

Research Opportunities:

Surface Modification: The amphiphilic character of this compound makes it a prime candidate for modifying the surface properties of materials, creating functionalized surfaces with specific binding or catalytic sites.

Advanced Ligand Design: The molecule could serve as a ligand in catalysis, where the long alkyl chain could be used to create a specific microenvironment around a metal center or to enhance solubility in nonpolar media.

Building Block for Complex Architectures: The terminal hydroxyl group can be readily converted to other functional groups, making this compound a versatile platform for the synthesis of more complex molecules, such as macrocycles or specialized polymers for applications in materials science. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39g/mol |

IUPAC Name |

11-pyridin-2-ylundecan-1-ol |

InChI |

InChI=1S/C16H27NO/c18-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-17-16/h9-10,13-14,18H,1-8,11-12,15H2 |

InChI Key |

OGMSADVUNADOQV-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CCCCCCCCCCCO |

Canonical SMILES |

C1=CC=NC(=C1)CCCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 11 2 Pyridinyl 1 Undecanol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to 11-(2-Pyridinyl)-1-undecanol primarily involves disconnecting the bond between the pyridine (B92270) ring and the undecyl chain. This key disconnection points to two principal synthetic strategies. The first involves the coupling of a nucleophilic 2-pyridyl synthon with an electrophilic 11-carbon chain. The second, conversely, utilizes an electrophilic 2-substituted pyridine and a nucleophilic 11-carbon chain. This analysis highlights the importance of cross-coupling reactions in the final stages of the synthesis. wiley.comadvancechemjournal.comkccollege.ac.in The synthesis of the undecanol (B1663989) chain itself can also be approached retrosynthetically, breaking it down into smaller, more readily available carbon fragments. kccollege.ac.inchemistry.coach

Synthesis of the Undecanol Chain and its Functionalized Derivatives

Carbon-Carbon Bond Forming Reactions (e.g., Grignard reactions, hydroformylation)

The undecanol chain can be built up from smaller precursors using established carbon-carbon bond-forming reactions. Grignard reactions, for example, can be used to extend a carbon chain by reacting a Grignard reagent with an appropriate electrophile. chemistry.coach Another powerful method is hydroformylation, which can convert a terminal alkene like 1-decene (B1663960) into undecanal. This aldehyde can then be readily reduced to 1-undecanol (B7770649). organic-chemistry.org The synthesis of long-chain alcohols can also be achieved through the coupling of two primary alcohols. organic-chemistry.org

Table 1: Selected Carbon-Carbon Bond Forming Reactions for Undecanol Synthesis

| Starting Material | Reagents | Product | Reaction Type |

| 1-Decene | CO, H₂, catalyst | Undecanal | Hydroformylation |

| Undecanal | NaBH₄ or LiAlH₄ | 1-Undecanol | Reduction |

| Two primary alcohols | Catalyst | Longer chain alcohol | Dehydrogenative Coupling |

Functional Group Interconversions on the Alkyl Chain (e.g., halogenation, azide (B81097) formation, thiolation)

Functional group interconversions are crucial for preparing the undecanol chain for coupling with the pyridine ring. imperial.ac.uksolubilityofthings.comnumberanalytics.com The terminal hydroxyl group of 1-undecanol can be converted into a good leaving group, such as a halide. For instance, treatment with hydrobromic acid can produce 1-bromoundecane. sinica.edu.tw This alkyl halide can then undergo nucleophilic substitution with various nucleophiles to introduce other functionalities. Reaction with sodium azide yields 11-azido-1-undecanol, which can be a precursor to an amine. researchgate.net Similarly, reaction with a sulfur nucleophile can lead to the formation of 11-mercapto-1-undecanol (B1218877). These transformations allow for the strategic introduction of the desired functional group at the terminus of the alkyl chain. pressbooks.pub

Table 2: Examples of Functional Group Interconversions on the Undecanol Chain

| Starting Material | Reagents | Product | Transformation |

| 1-Undecanol | HBr | 1-Bromoundecane | Halogenation sinica.edu.tw |

| 11-Bromo-1-undecanol (B108197) | NaN₃ | 11-Azido-1-undecanol | Azide Formation researchgate.net |

| 11-Bromo-1-undecanol | NaSH or Thiourea | 11-Mercapto-1-undecanol | Thiolation |

Introduction of the 2-Pyridinyl Moiety

The final step in the synthesis is the attachment of the 2-pyridinyl group to the functionalized undecanol chain. This is most commonly achieved through cross-coupling reactions.

Cross-Coupling Strategies for Pyridine-Alkyl Linkage

Metal-catalyzed cross-coupling reactions are powerful tools for forming the C(sp²)–C(sp³) bond between the pyridine ring and the alkyl chain. nih.govresearchgate.net Methods like the Suzuki, Negishi, and Kumada couplings are frequently employed for this purpose. wiley.comresearchgate.net These reactions typically involve a pyridyl-organometallic reagent (e.g., pyridylboronic acid, pyridylzinc, or pyridylmagnesium halide) and an alkyl halide. wiley.comresearchgate.net For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be used to react a potassium 2-pyridyl trifluoroborate with an aryl or heteroaryl halide. researchgate.net Another approach involves the reaction of pyridyl phosphonium (B103445) salts with alkylzinc reagents in a cobalt-catalyzed process. nih.gov The direct alkylation of pyridines with alkyllithium reagents is also a viable, though sometimes less selective, method. acs.org

Table 3: Common Cross-Coupling Reactions for Pyridine-Alkyl Linkage

| Pyridine Component | Alkyl Component | Catalyst System | Coupling Type |

| 2-Pyridylboronic acid/ester | 11-Haloundecanol | Palladium catalyst | Suzuki-Miyaura researchgate.net |

| 2-Pyridylzinc halide | 11-Haloundecanol | Palladium or Cobalt catalyst | Negishi nih.gov |

| 2-Pyridylmagnesium halide | 11-Haloundecanol | Palladium or Nickel catalyst | Kumada |

| Pyridine | Alkyllithium | - | Direct Alkylation acs.org |

Heterocyclic Annulation and Ring-Forming Approaches

While less common for the synthesis of simple alkyl-substituted pyridines, it is theoretically possible to construct the pyridine ring onto a pre-functionalized undecanol chain. This would involve a heterocyclic annulation, or ring-forming, reaction. Such a strategy might entail the condensation of a 1,5-dicarbonyl compound derived from the undecanol chain with a nitrogen source like ammonia (B1221849) to form the pyridine ring. advancechemjournal.com However, for a target molecule like this compound, the more convergent approach of coupling a pre-formed pyridine ring with the alkyl chain is generally more efficient.

Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthesis:

One of the most common and effective methods for such C-C bond formation is the Kumada cross-coupling reaction . wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org In a potential synthetic route to this compound, 2-bromopyridine (B144113) can be coupled with a Grignard reagent derived from an 11-halo-1-undecanol derivative. To prevent the highly reactive Grignard reagent from reacting with the hydroxyl group, it must first be protected with a suitable protecting group (e.g., a silyl (B83357) ether).

A plausible convergent synthesis is outlined below:

Protection of 11-bromo-1-undecanol: The hydroxyl group of 11-bromo-1-undecanol is protected, for instance, as a tetrahydropyranyl (THP) ether or a silyl ether, to prevent interference in the subsequent Grignard formation.

Formation of the Grignard reagent: The protected 11-bromoundecanol is then reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent.

Kumada Coupling: The freshly prepared Grignard reagent is then coupled with 2-bromopyridine in the presence of a palladium or nickel catalyst, such as Pd(PPh₃)₄ or Ni(dppf)Cl₂, to form the carbon-carbon bond between the pyridine ring and the undecyl chain. wikipedia.orgarkat-usa.org

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield this compound.

Another powerful cross-coupling reaction that can be employed is the Negishi coupling , which utilizes an organozinc reagent. nih.govacs.orgwiley.com Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, which might allow for a more direct coupling without the need for hydroxyl group protection in some cases, although protection is still generally advisable for optimal yields. nih.gov The synthesis would be analogous to the Kumada coupling, involving the formation of an organozinc reagent from a protected 11-haloundecanol and its subsequent palladium-catalyzed coupling with 2-bromopyridine. nih.govwiley.com

Divergent Synthesis:

A divergent synthetic approach begins with a common intermediate that can be elaborated into a variety of different target molecules. In the context of this compound, a divergent strategy could start from a pre-formed pyridinyl-alkanol or a precursor thereof. This approach is particularly useful for generating a library of analogues with modifications on the pyridine ring or the alkyl chain.

One possible divergent strategy involves the functionalization of the pyridine ring of a precursor molecule. For example, starting with a suitable pyridine derivative, the undecanol chain can be introduced via C-H activation and subsequent alkylation. Modern methods allow for the direct C-H alkylation of pyridines, often using transition metal catalysts. nih.gov

A hypothetical divergent synthesis could proceed as follows:

Synthesis of a common precursor: A key intermediate, such as a pyridine derivative with a handle for chain extension, is synthesized. For instance, 2-ethynylpyridine (B158538) could be coupled with a protected 9-bromononanol via Sonogashira coupling, followed by reduction of the alkyne to an alkane.

Functionalization: The terminal functional group on the chain can then be converted to a hydroxyl group.

Diversification: Alternatively, starting with this compound itself, the pyridine ring can be further functionalized. For example, oxidation to the corresponding pyridine N-oxide allows for regioselective C-H functionalization at the C6 position. nih.gov This N-oxide can then undergo various reactions to introduce different substituents on the pyridine ring, leading to a diverse set of analogues.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key coupling steps. For transition metal-catalyzed cross-coupling reactions like the Kumada and Negishi couplings, several parameters can be systematically varied to maximize the yield and purity of the product.

Catalyst and Ligand Selection:

The choice of the transition metal catalyst and the associated ligands is crucial. Both palladium and nickel catalysts are effective for Kumada and Negishi couplings. wikipedia.orgarkat-usa.org Palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are often preferred for their broader functional group tolerance, although nickel catalysts can be more cost-effective. organic-chemistry.org The nature of the phosphine (B1218219) ligand can significantly influence the catalytic activity and selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.

Solvent and Temperature:

The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the organometallic species. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for the formation and reaction of Grignard and organozinc reagents. wikipedia.org The reaction temperature must be carefully controlled. The formation of organometallic reagents is often initiated at room temperature or with gentle heating, while the coupling reaction itself may be performed at room temperature or elevated temperatures to ensure complete conversion. mdpi.com

Reaction Time and Stoichiometry:

Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The stoichiometry of the reactants, particularly the organometallic reagent, is also important. A slight excess of the organometallic reagent is often used to ensure complete consumption of the limiting electrophile.

A summary of key parameters for optimization is presented in the table below.

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(dppf)Cl₂, Pd(OAc)₂ | Affects reaction rate, yield, and functional group tolerance. |

| Ligand | Triphenylphosphine (B44618) (PPh₃), dppf, Buchwald ligands | Influences catalyst stability, activity, and selectivity. |

| Solvent | THF, Diethyl ether, Toluene, DMF | Affects solubility of reactants and stability of organometallic intermediates. |

| Temperature | -78°C to reflux | Controls reaction rate and can influence the formation of side products. |

| Base (if applicable) | K₂CO₃, Cs₂CO₃, NaH | Used in reactions like Williamson ether synthesis to deprotonate the alcohol. |

Stereoselective Synthesis of Analogues (if applicable)

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest for various applications. Stereoselectivity can be introduced into the molecule either at the undecyl chain or at a substituent on the pyridine ring.

Introducing Chirality on the Alkyl Chain:

A chiral center can be introduced on the undecanol backbone. For example, a stereoselective reduction of a ketone precursor can lead to a chiral secondary alcohol. The synthesis of steroidal C-20 tertiary alcohols with a pyridine side chain has been achieved through the stereoselective addition of a pyridyl Grignard reagent to a steroidal ketone, demonstrating the feasibility of creating chiral centers adjacent to the pyridine ring. nih.govresearchgate.net This principle can be extended to the synthesis of chiral analogues of this compound.

A potential route to a chiral analogue could involve:

Synthesis of a chiral precursor: For instance, the asymmetric reduction of a ketone such as 11-oxo-11-(2-pyridinyl)undecan-1-ol would yield a chiral secondary alcohol.

Stereoselective coupling: Alternatively, a chiral building block could be used in the coupling reaction. For example, a chiral Grignard reagent derived from a protected chiral 10-bromo-1-undecanol could be coupled with 2-bromopyridine.

Introducing Chirality via Asymmetric Catalysis:

Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral molecules. For instance, the stereoselective dearomatization of pyridines can lead to chiral dihydropyridine (B1217469) derivatives, which can then be further functionalized. mdpi.com While this might not directly yield a chiral analogue of this compound with the aromaticity of the pyridine ring intact, it opens up avenues for creating complex, chiral piperidine-containing structures.

The development of chiral ligands for transition metal-catalyzed cross-coupling reactions also presents an opportunity for stereoselective synthesis. While less common for simple alkyl-aryl couplings, enantioselective versions of cross-coupling reactions are an active area of research.

A summary of potential stereoselective approaches is provided below.

| Approach | Methodology | Potential Chiral Analogue |

|---|---|---|

| Substrate-controlled | Use of a chiral starting material (e.g., a chiral bromo-alcohol). | (R)- or (S)-11-(2-Pyridinyl)undecan-x-ol |

| Reagent-controlled | Asymmetric reduction of a ketone precursor using a chiral reducing agent (e.g., CBS catalyst). | (R)- or (S)-1-(2-Pyridinyl)undecan-1-ol |

| Catalyst-controlled | Enantioselective cross-coupling using a chiral catalyst system. | Chiral biaryl-type analogues or atropisomers if sterically hindered. |

Advanced Derivatization and Functionalization Strategies

Modification of the Hydroxyl Group

The terminal primary hydroxyl group is a versatile handle for a variety of chemical transformations, including the formation of esters and ethers, oxidation to carbonyl compounds, and derivatization for enhanced analytical detection.

The primary alcohol functionality of 11-(2-Pyridinyl)-1-undecanol can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification is a common transformation involving the reaction of the alcohol with a carboxylic acid or its derivative. byjus.com The process is typically catalyzed by an acid or involves the use of an activating agent. For instance, reacting the alcohol with an acyl chloride, such as methacryloyl chloride, in the presence of a non-nucleophilic base like triethylamine, yields the corresponding ester. mdpi.com A one-pot method using triphenylphosphine (B44618) dibromide has also been shown to be effective for the esterification of acids with alcohols, including those with pyridyl substituents. nih.gov Furthermore, the resulting 2-pyridyl esters can themselves be activated for subsequent reactions, such as transesterification, by coordination with metal ions like copper(II) triflate. thieme-connect.de

Etherification of long-chain alcohols can be achieved through several methods. Direct dehydration of two alcohol molecules to form a symmetric ether is often catalyzed by solid acids, such as tungstated zirconia, which can favor bimolecular etherification over unimolecular dehydration to an alkene. escholarship.org For the formation of methyl ethers, reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be employed, which convert the hydroxyl group into a methoxy (B1213986) group. nih.gov

Table 1: Selected Esterification and Etherification Reactions for Long-Chain Alcohols

| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Esterification | Carboxylic Acid/Acyl Chloride, Base | Ester | mdpi.com |

| Esterification | Carboxylic Acid, Triphenylphosphine Dibromide, Base | Ester | nih.gov |

| Etherification | Solid Acid Catalyst (e.g., Tungstated Zirconia) | Ether | escholarship.org |

| Methyl Ether Synthesis | Trimethylsulfonium Hydroxide (TMSH) | Methyl Ether | nih.gov |

The functional groups of this compound can undergo selective oxidation and reduction. The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, while the pyridine (B92270) ring can be reduced to a piperidine (B6355638) ring.

Oxidation of the Hydroxyl Group: The oxidation of primary alcohols is a fundamental transformation in organic synthesis. libretexts.orgchemistrysteps.com The specific product obtained depends on the choice of the oxidizing agent. masterorganicchemistry.com Mild oxidants will convert the primary alcohol to an aldehyde. Stronger oxidants will further oxidize the intermediate aldehyde to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Mild Oxidation (to Aldehyde): Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are effective for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation. libretexts.orgchemistrysteps.com

Strong Oxidation (to Carboxylic Acid): Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid, will oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.comcompoundchem.com

Reduction of the Pyridine Ring: While the hydroxyl group is typically oxidized, the pyridine ring is susceptible to reduction. Catalytic hydrogenation is a common method for this transformation. Using catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure can reduce the aromatic pyridine ring to a saturated piperidine ring. google.com Other methods include the use of samarium diiodide (SmI₂) in the presence of water or borane (B79455) catalysts like B(C₆F₅)₃ with a hydride source such as pinacolborane (HBpin) and H₂ gas. clockss.orgsci-hub.se

Table 2: Oxidation and Reduction Reactions for this compound

| Transformation | Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|---|

| Mild Oxidation | Primary Alcohol | PCC, DMP | Aldehyde | libretexts.orgchemistrysteps.com |

| Strong Oxidation | Primary Alcohol | KMnO₄, H₂CrO₄ | Carboxylic Acid | masterorganicchemistry.com |

| Reduction | Pyridine | H₂, Pd/C, Rh/C | Piperidine | google.com |

| Reduction | Pyridine | SmI₂-H₂O | Piperidine | clockss.org |

| Reduction | Pyridine | B(C₆F₅)₃, HBpin, H₂ | Piperidine | sci-hub.se |

To facilitate analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), the hydroxyl group of this compound often requires derivatization. This process modifies the analyte to improve its volatility, thermal stability, or detector response. gcms.czresearchgate.netsigmaaldrich.com

For GC analysis, where volatility is key, the polar hydroxyl group is converted into a less polar, more volatile group. nih.gov Silylation is a widely used technique, employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. gerli.com Acylation to form esters with fluorinated groups, such as trifluoroacetates (TFA), is another common strategy that enhances volatility and is particularly useful for electron capture detection (ECD). gcms.cz

For HPLC analysis, particularly with fluorescence detection, derivatization aims to attach a fluorophore to the molecule. gerli.com Reagents like carbazole-9-carbonyl chloride can be used to convert the alcohol into a highly fluorescent carbamate (B1207046) ester, enabling sensitive detection. gerli.com Another approach uses Bodipy FL with Mukaiyama's reagent to form highly fluorescent ester derivatives. gerli.com

Table 3: Common Derivatization Strategies for Analytical Purposes

| Analytical Method | Derivatization Reaction | Reagent(s) | Derivative Formed | Purpose | Reference(s) |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Silylation | BSTFA | Trimethylsilyl Ether | Increase Volatility | gerli.com |

| Gas Chromatography (GC) | Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Increase Volatility, ECD | gcms.cz |

| HPLC (Fluorescence) | Carbamate Formation | Carbazole-9-carbonyl chloride | Carbamate Ester | Add Fluorophore | gerli.com |

| HPLC (Fluorescence) | Esterification | Bodipy FL, Mukaiyama's Reagent | Fluorescent Ester | Add Fluorophore | gerli.com |

Oxidation and Reduction Pathways

Functionalization of the Pyridine Ring

The pyridine ring offers a second site for modification, primarily through substitution reactions that take advantage of the electronic properties of the heteroaromatic system.

Direct electrophilic aromatic substitution (SₑAr) on the pyridine ring of this compound is generally challenging. The nitrogen atom is more electronegative than carbon, inductively withdrawing electron density from the ring and deactivating it towards attack by electrophiles. gcwgandhinagar.com Furthermore, the nitrogen's lone pair is often protonated or coordinates to the electrophile under reaction conditions, further deactivating the ring. When substitution does occur on an unsubstituted pyridine, it typically favors the C-3 and C-5 positions. gcwgandhinagar.com

A common strategy to overcome this low reactivity is the conversion of the pyridine to a pyridine-N-oxide. The N-oxide group is activating and directs incoming electrophiles to the C-2 and C-4 positions. Subsequent reduction of the N-oxide restores the pyridine ring. gcwgandhinagar.com

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C-2 and C-4 (and C-6) positions. stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic Meisenheimer-type intermediate. stackexchange.comechemi.comquora.com

For SₙAr to proceed on this compound, a derivative bearing a good leaving group (such as a halide) on the pyridine ring is required. nih.govacs.org For example, a hypothetical 11-(6-chloro-2-pyridinyl)-1-undecanol would readily react with nucleophiles (e.g., alkoxides, amines) at the C-6 position, displacing the chloride.

A modern approach involves a two-step C-H functionalization sequence. The pyridine ring can first be fluorinated, converting a C-H bond into a C-F bond. Fluorine is an excellent leaving group for SₙAr reactions on pyridines, reacting much faster than the corresponding chloro-substituted pyridines. nih.gov This installed fluoride (B91410) can then be displaced by a wide variety of nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.govacs.org This strategy allows for the late-stage functionalization of the pyridine ring at a position alpha to the nitrogen. nih.gov

Nucleophilic Aromatic Substitution on Substituted Pyridines

Formation of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound, possessing both a reactive pyridine ring and a terminal hydroxyl group, makes it a suitable monomer for the synthesis of polymers and oligomers.

The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate. For example, 11-bromo-1-undecanol (B108197) has been used in the synthesis of graft copolymers. jaydevchemicals.com The pyridine group can also be a site for polymerization or can be incorporated into a polymer backbone. For instance, pyridine-containing polymers have applications as ion-binding polymers. google.com

The synthesis of oligomers, which are molecules consisting of a few monomer units, can also be achieved. Oligothiophenes and oligophenyls are examples of conjugated oligomers that have been studied for their electronic properties. While direct oligomerization of this compound is not extensively documented, its structure suggests potential for incorporation into such oligomeric systems.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgnih.gov The functional groups of this compound, the hydroxyl group and the pyridine nitrogen, allow its participation in various MCRs.

The hydroxyl group can act as a nucleophile in reactions like the Passerini and Ugi reactions. organic-chemistry.org The pyridine nitrogen can participate in reactions such as the Groebke–Blackburn–Bienaymé three-component reaction to form fused heterocyclic systems like imidazo[1,2-a]pyridines. mdpi.com

A notable example is a metal-free, three-component reaction that combines alcohols, vinylarenes, and 4-cyanopyridine (B195900) to synthesize γ-pyridyl alcohols. researchgate.net This showcases the potential for the hydroxyl group of this compound to participate in such transformations.

The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds from simple starting materials, and the inclusion of this compound in such reactions could lead to novel compounds with interesting properties. nih.govbeilstein-journals.org

| Reaction Type | Potential Role of this compound | Product Class |

| Ugi Reaction | Alcohol component | α-Amino acylamides |

| Groebke–Blackburn–Bienaymé Reaction | Pyridine component | Imidazo[1,2-a]pyridines |

| Three-component reaction with vinylarenes and 4-cyanopyridine | Alcohol component | γ-Pyridyl alcohols |

Coordination Chemistry and Ligand Design Studies

11-(2-Pyridinyl)-1-undecanol as a Monodentate or Multidentate Ligand

A ligand's denticity refers to the number of donor atoms it uses to bind to a central metal ion. byjus.comlibretexts.org Based on its structure, this compound can exhibit different coordination modes.

Monodentate Coordination: The pyridine (B92270) ring contains a nitrogen atom with a lone pair of electrons, making it a classic monodentate ligand that can form a single dative bond to a metal center. jscimedcentral.comsavemyexams.com In many scenarios, particularly in the presence of competing coordinating solvents or anions, this compound would bind solely through this pyridine nitrogen.

Bidentate and Bridging Coordination: The presence of the terminal hydroxyl group (-OH) introduces the possibility of bidentate or bridging coordination. The oxygen of the alcohol can act as a second donor atom. This typically occurs upon deprotonation of the hydroxyl group to form an alkoxide, which is an excellent bridging unit. acs.orgrsc.org This allows the ligand to chelate to a single metal center in an N,O-bidentate fashion or to bridge two different metal centers. mdpi.commdpi.com The long, flexible undecyl chain can accommodate the geometric requirements for forming stable chelate rings or bridging large distances between metal ions. rsc.org

The ability to act as either a monodentate or a bidentate/bridging ligand makes this compound a versatile component in constructing coordination complexes with varied nuclearity and geometry. researchgate.net

Complexation with Transition Metal Ions

Pyridinyl alcohol ligands readily form complexes with a wide range of transition metals, and their coordination chemistry has been extensively studied. researchgate.netresearchgate.net

The synthesis of metal complexes involving pyridinyl alcohol ligands like this compound is generally straightforward. A common method involves reacting the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or perchlorates) in an appropriate solvent, such as ethanol (B145695) or methanol. jscimedcentral.comacs.org The resulting complexes can then be isolated by precipitation and recrystallization. jscimedcentral.com

The characterization of these newly formed complexes is crucial to determine their structure, composition, and properties. A suite of analytical techniques is typically employed for this purpose.

| Analytical Technique | Information Obtained | References |

| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the stoichiometry of the complex. | nih.govsemanticscholar.org |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine ring and the O-H group. | semanticscholar.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which confirm coordination. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy helps to elucidate the structure of the complex in solution. | nih.govsemanticscholar.org |

| X-ray Diffraction (XRD) | Single-crystal XRD provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry around the metal center. | acs.orgnih.gov |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the metal ion. | nih.gov |

These characterization methods collectively provide a comprehensive picture of the synthesized metal complexes. nih.gov

The stoichiometry of the resulting coordination compounds, which describes the metal-to-ligand ratio, can vary. Depending on the reaction conditions, the metal ion, and the coordination mode of the ligand, complexes with stoichiometries such as 1:2 (metal:ligand) or 2:2 are commonly formed. acs.orgrsc.org For example, an octahedral metal center might coordinate to two tridentate ligands or multiple monodentate/bidentate ligands. acs.orgnih.gov

The stability of these complexes is governed by several factors.

Chelate Effect: When this compound acts as a bidentate ligand, it forms a chelate ring with the metal ion. The formation of such rings is entropically favorable, leading to significantly more stable complexes compared to those formed with analogous monodentate ligands.

Crystal Field Stabilization Energy (CFSE): The interaction between the metal d-orbitals and the ligand donor atoms leads to a splitting of the d-orbital energies. Complexes with a high CFSE tend to be more thermodynamically stable and kinetically inert to ligand substitution reactions. libretexts.org

Hard and Soft Acid-Base (HSAB) Principle: The stability of the metal-ligand bond can be predicted by considering the hardness or softness of the metal acid and the ligand base. The pyridine nitrogen is a borderline base, allowing it to form stable complexes with a wide variety of transition metal ions. libretexts.org

Synthesis and Characterization of Metal Complexes

Influence of Alkyl Chain Length on Coordination Behavior

The long undecyl (C11) alkyl chain in this compound exerts a significant influence on the coordination behavior and the properties of the resulting metal complexes.

Coordination Topology: The length and flexibility of the alkyl linker can dictate the final structure of the coordination compound. Studies on similar ligands with variable chain lengths have shown that shorter chains often lead to the formation of one-dimensional coordination polymers, whereas longer chains provide the conformational freedom necessary to form discrete metallomacrocycles. rsc.org The increased entropic penalty associated with organizing long chains can disfavor polymer formation. rsc.org

Self-Assembly and Crystal Packing: The amphiphilic nature of the ligand, with its polar pyridinyl-alcohol head and nonpolar alkyl tail, promotes self-assembly into ordered structures, such as lipid-layer-like arrangements in the solid state. nih.gov This self-assembly is a driving force that can influence the coordination number and geometry of the metal center. nih.gov

Solubility and Physical Properties: The long alkyl chain increases the lipophilicity of the ligand and its metal complexes. acs.org This affects their solubility in different solvents and can be exploited in applications such as catalysis in biphasic systems or the delivery of metal complexes into cells for biological applications. acs.orgpolyu.edu.hk

Design of Chirality in Metal Complexes (if applicable)

Chirality plays a crucial role in asymmetric catalysis, where chiral metal complexes are used to produce one enantiomer of a product preferentially. pnas.org While this compound is not inherently chiral, it can be a component of a chiral metal complex through several strategies.

The transfer of chirality from a ligand to a metal center is a fundamental principle in coordination chemistry. nih.gov Pyridinyl alcohol ligands can be synthesized from chiral precursors to create chiral ligands, which then induce a chiral environment at the metal center. mdpi.comdiva-portal.org

Even with an achiral ligand like this compound, a "chiral-at-metal" complex can be formed. This occurs when the arrangement of several achiral ligands around a metal center creates a chiral geometry (e.g., an octahedral complex). rsc.org These chiral-at-metal complexes can be synthesized and separated into their respective enantiomers, a process known as chiral resolution, and subsequently used in asymmetric catalysis. rsc.org

Ligand Applications in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to stabilize metal centers and electronically tune their reactivity. researchgate.net Metal complexes derived from pyridinyl alcohols have shown promise in a variety of catalytic reactions. mdpi.comresearchgate.netnih.gov

Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the same phase as the reactants. researchgate.net Complexes of pyridinyl alcohols can catalyze reactions such as olefin metathesis, hydrogenations, and oxidations. mdpi.comnih.govorientjchem.org The steric and electronic properties of the ligand, influenced by both the pyridine ring and the substituents (like the long alkyl chain), are critical for the catalyst's stability, activity, and selectivity. mdpi.comnih.gov For instance, the bulky nature of the ligand can promote certain reaction pathways while inhibiting others. mdpi.com

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling, homogeneous catalysts can be immobilized onto solid supports, creating heterogeneous catalysts. nih.gov The long alkyl chain of this compound is particularly well-suited for this purpose. It can serve as an anchor to graft the catalytically active metal complex onto an insoluble support material like silica (B1680970). nih.gov This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.govrsc.org

The versatility of this compound as a ligand, stemming from its dual coordinating groups and long alkyl chain, makes it a valuable building block for developing advanced catalytic systems. sioc-journal.cnnih.gov

Supramolecular Assembly and Self Organizing Systems

Principles of Molecular Self-Assembly for Undecanol (B1663989) Derivatives

Molecular self-assembly is a process where molecules spontaneously organize into ordered aggregates without external guidance. This phenomenon is driven by the tendency of a system to reach a state of minimum free energy. For undecanol derivatives like 11-(2-Pyridinyl)-1-undecanol, the primary driving forces are a combination of non-covalent interactions. These interactions, though individually weak, collectively lead to the formation of stable, higher-order structures.

The amphiphilic nature of this compound, with its hydrophobic undecyl chain and hydrophilic pyridinyl and hydroxyl end groups, is a key factor in its self-assembly behavior. In solution or on surfaces, these molecules tend to arrange themselves to minimize the unfavorable contact between the hydrophobic chains and a polar environment, while maximizing favorable interactions between the hydrophilic groups. This can lead to the formation of various supramolecular architectures, such as micelles, vesicles, or monolayers. kumamoto-u.ac.jpmdpi.com The specific geometry and properties of these assemblies are dictated by the subtle balance of the various intermolecular forces at play.

Intermolecular Interactions and Hydrogen Bonding Networks

The self-assembly of this compound is governed by a concert of intermolecular forces. mdpi.com These include:

Hydrogen Bonding: This is a particularly strong and directional interaction that plays a crucial role. savemyexams.com The hydroxyl (-OH) group at one end of the molecule can act as both a hydrogen bond donor and acceptor. The nitrogen atom within the pyridine (B92270) ring, with its lone pair of electrons, acts as a hydrogen bond acceptor. uj.edu.plnsf.gov This allows for the formation of extensive hydrogen-bonding networks, linking molecules together in specific orientations. mdpi.comresearchgate.net For instance, head-to-tail hydrogen bonds can form between the hydroxyl group of one molecule and the pyridine nitrogen of another.

Van der Waals Forces: The long undecyl (C11) hydrocarbon chains interact with each other through weaker, non-directional van der Waals forces. These interactions, while individually less significant than hydrogen bonds, become collectively important in stabilizing the close packing of the alkyl chains within an assembly.

Hydrophobic Interactions: In aqueous environments, the hydrophobic undecyl chains will tend to aggregate to minimize their contact with water molecules. This hydrophobic effect is a major driving force for the self-assembly of amphiphilic molecules in water.

The interplay of these interactions dictates the final, three-dimensional architecture of the self-assembled system. nii.ac.jp

Formation of Ordered Structures on Surfaces (e.g., Self-Assembled Monolayers)

This compound has the potential to form highly ordered, two-dimensional structures on various substrates, known as self-assembled monolayers (SAMs). auburn.edugelest.com SAMs are formed by the spontaneous adsorption of molecules from solution or the vapor phase onto a surface, resulting in a single, densely packed molecular layer.

The formation of SAMs is typically driven by a specific interaction between a functional group on the molecule and the substrate. For example, the hydroxyl group of this compound could potentially form hydrogen bonds with hydroxylated surfaces like silicon oxide. Alternatively, if the undecanol is modified to an undecanethiol, the thiol group (-SH) would exhibit a strong affinity for gold surfaces, leading to the formation of a stable Au-S bond. researchgate.netresearchgate.net

Once anchored to the surface, the long alkyl chains would align and pack closely together due to van der Waals interactions, while the terminal pyridinyl groups would be exposed at the monolayer-air or monolayer-solvent interface. The orientation and packing density of the molecules within the SAM are influenced by factors such as the nature of the substrate, the solvent used for deposition, and the temperature. utwente.nl

Table 1: Potential Interactions for SAM Formation

| Functional Group | Substrate Example | Primary Interaction |

| Hydroxyl (-OH) | Silicon Oxide (SiO₂) | Hydrogen Bonding |

| Pyridine Ring | Metal Surfaces | Coordination/π-π Interactions |

| Thiol (-SH) | Gold (Au) | Covalent-like Au-S bond |

This table is illustrative of potential interactions and is not based on specific experimental data for this compound.

Gelation Properties and Soft Matter Applications

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. nottingham.ac.ukchimia.ch The ability of this compound to form extensive hydrogen-bonding networks and engage in other non-covalent interactions suggests its potential as an organogelator. thieme-connect.comrsc.org

The formation of a gel typically occurs when a solution of the gelator is cooled or when the solvent composition is changed, triggering the self-assembly process. The resulting fibrillar network immobilizes the solvent through surface tension and capillary forces. The properties of the resulting gel, such as its thermal stability and mechanical strength, are dependent on the specific molecular structure of the gelator and its interactions with the solvent. nih.gov

The pyridinyl group offers an additional feature: it can be protonated in the presence of an acid. This change in the electronic and steric properties of the head group could potentially be used as a trigger to either induce or disrupt gel formation, making the system responsive to pH stimuli. nih.gov Such responsive gels have potential applications in areas like controlled release, sensing, and as templates for the synthesis of new materials.

Influence of Solvent and Temperature on Supramolecular Architecture

The self-assembly of this compound is highly sensitive to the surrounding environment, particularly the solvent and temperature. nso-journal.orgdntb.gov.ua

Solvent Effects: The polarity of the solvent plays a critical role in mediating the non-covalent interactions that drive self-assembly. nii.ac.jpresearchgate.net

Polar Solvents: In polar solvents, especially protic ones like water or alcohols, the solvent molecules can compete for hydrogen bonding sites on the this compound molecule. nih.gov This can weaken the intermolecular hydrogen bonds between the solute molecules, potentially hindering or altering the self-assembly process. However, in aqueous solutions, the hydrophobic effect would become a dominant driving force, promoting the aggregation of the undecyl chains.

Temperature Effects: Temperature influences the kinetic energy of the molecules and the strength of the non-covalent interactions.

Increasing Temperature: Generally, increasing the temperature provides the molecules with more kinetic energy, which can disrupt the relatively weak non-covalent interactions holding the supramolecular assembly together. nih.govrsc.org This can lead to the disassembly of the ordered structures or a transition to a different, less ordered phase. For example, a gel might "melt" back into a solution upon heating.

Decreasing Temperature: Conversely, lowering the temperature can favor the formation of more ordered structures as the enthalpic contributions of the non-covalent interactions become more significant. nih.gov

The precise response to solvent and temperature changes will define the phase behavior of this compound systems, offering pathways to control and switch between different supramolecular states. nih.gov

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The formation of the pyridine-alkane linkage in 11-(2-Pyridinyl)-1-undecanol and similar structures is often achieved through transition-metal-catalyzed cross-coupling reactions. The elucidation of these mechanisms is fundamental to synthetic chemistry. beilstein-journals.orgwiley.com Computational chemistry, including Density Functional Theory (DFT), plays a significant role in modeling potential energy surfaces and simulating reaction pathways, offering insights that guide experimental design. fiveable.mersc.orgscielo.br

One common strategy for forming the C(sp²)-C(sp³) bond is through the functionalization of pyridine (B92270) C-H bonds. For instance, palladium-catalyzed reactions are frequently employed. A proposed catalytic cycle for such a reaction often begins with the coordination of the palladium(II) catalyst to the pyridine nitrogen. This is followed by a C-H activation step to form a palladacycle intermediate. Subsequent steps, such as migratory insertion and reductive elimination, lead to the final product. beilstein-journals.org

Another approach involves the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metal complexes, to construct the pyridine ring itself. rsc.org The mechanism for these reactions can be complex, involving oxidative coupling of the reactants at the metal center, followed by migratory insertion and reductive elimination to form the pyridine ring. rsc.org

The derivatization of the terminal hydroxyl group of this compound can proceed through various well-established mechanisms. For example, esterification or etherification reactions typically follow nucleophilic substitution or addition pathways.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, which is essential for understanding and optimizing the synthesis of this compound. The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and the presence of a catalyst. researchgate.net

In metal-catalyzed cross-coupling reactions, the kinetics can be complex, often depending on the concentrations of the substrate, the coupling partner, and the catalyst. For example, in a palladium-catalyzed coupling, the rate-determining step could be the oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction conditions and substrates. acs.org

The study of reaction kinetics often involves monitoring the concentration of reactants and products over time using techniques like spectroscopy or chromatography. The data obtained can be used to determine the reaction order and the rate constant, providing valuable information about the reaction mechanism. researchgate.net For instance, a first-order dependence on the catalyst concentration would suggest that a single catalyst molecule is involved in the rate-determining step.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. solubilityofthings.com Intermediates are transient species formed during a reaction, and their detection can provide direct evidence for a particular pathway. researchgate.net

In the context of metal-catalyzed synthesis of pyridinyl alkanols, intermediates can include organometallic species where the pyridine or the alkyl chain is coordinated to the metal center. beilstein-journals.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for characterizing these intermediates, although their transient nature can make isolation and analysis challenging. researchgate.net

For example, in a palladium-catalyzed C-H activation reaction, a palladacycle intermediate might be observed. beilstein-journals.org Similarly, in reactions involving Grignard reagents, the formation of organomagnesium intermediates is a key step. The stability and reactivity of these intermediates significantly influence the course of the reaction. wiley.com

Stereochemical Control and Reaction Pathways

Stereochemistry is a critical aspect of chemical synthesis, particularly when chiral centers are present or created during a reaction. nptel.ac.in While this compound itself is achiral, its derivatization or its use as a ligand in asymmetric catalysis can involve stereochemical considerations. mdpi.com

For instance, if the undecanol (B1663989) chain were to contain chiral centers, controlling the stereochemistry during synthesis would be paramount. This can be achieved through the use of chiral catalysts or starting materials. acs.org The stereochemical outcome of a reaction is determined by the reaction pathway. For example, Sₙ2 reactions proceed with an inversion of configuration, while Sₙ1 reactions can lead to racemization. alrasheedcol.edu.iq

In addition reactions to alkenes, the concepts of syn- and anti-addition describe the stereochemical course of the reaction. alrasheedcol.edu.iq Understanding these pathways allows for the predictable synthesis of specific stereoisomers. The stereochemistry of a reaction can be influenced by factors such as the choice of catalyst, solvent, and temperature.

Catalytic Cycles and Active Species in Metal-Catalyzed Reactions

Metal-catalyzed reactions are central to the synthesis of many pyridine derivatives, including this compound. beilstein-journals.orgmdpi.com A catalytic cycle illustrates the sequence of steps through which a catalyst participates in a reaction, is regenerated, and can then participate in another cycle.

A typical catalytic cycle for a cross-coupling reaction, such as a Suzuki or Negishi coupling, involves several key steps:

The active species in these reactions is often a low-valent metal complex. mdpi.com For example, in many palladium-catalyzed reactions, a Pd(0) species is the active catalyst. The ligands coordinated to the metal center play a crucial role in stabilizing the active species and influencing its reactivity and selectivity. beilstein-journals.org The choice of ligand can significantly impact the efficiency of the catalytic cycle. wiley.com

Below is a data table summarizing key aspects of mechanistic studies in the synthesis of pyridine-containing compounds.

| Mechanistic Aspect | Key Findings and Observations | Relevant Techniques |

|---|---|---|

| Reaction Mechanism Elucidation | Proposed catalytic cycles often involve coordination, C-H activation, migratory insertion, and reductive elimination. beilstein-journals.org Computational studies help visualize reaction pathways. fiveable.mescielo.br | DFT Calculations, Isotope Labeling Studies, In-situ Spectroscopy |

| Kinetic Studies | Reaction rates can show dependence on substrate, catalyst, and ligand concentrations, revealing the rate-determining step. | UV-Vis Spectroscopy, NMR Spectroscopy, Gas Chromatography |

| Intermediate Identification | Organometallic intermediates, such as palladacycles, have been proposed and in some cases characterized. beilstein-journals.org | NMR Spectroscopy, X-ray Crystallography, Mass Spectrometry |

| Stereochemical Control | The use of chiral ligands and catalysts can induce enantioselectivity in reactions involving prochiral substrates. mdpi.comacs.org | Chiral HPLC, Polarimetry, Circular Dichroism |

| Catalytic Cycles | Cycles for cross-coupling reactions typically involve oxidative addition, transmetalation, and reductive elimination steps. wiley.comresearchgate.net The nature of the active metal species (e.g., Pd(0), Ni(I)) is crucial. mdpi.com | Cyclic Voltammetry, Spectroscopic monitoring of catalyst state |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. mpg.de These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity. purdue.edu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rush.edu Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of 11-(2-Pyridinyl)-1-undecanol.

DFT studies can elucidate several key properties:

Geometric Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Charge Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group are expected to be electron-rich sites.

Reactivity Descriptors: Using conceptual DFT to calculate parameters like chemical potential, hardness, and electrophilicity, which predict how the molecule will interact in chemical reactions.

For instance, DFT calculations have been successfully used to analyze the interaction mechanisms between chelating resins and metal ions, a process relevant to the pyridinyl group in the target molecule. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of this compound via DFT

This table presents hypothetical but representative data that would be obtained from a DFT calculation on the molecule, based on typical values for similar organic compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates the ability to donate an electron. |

| Energy of LUMO | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. iitg.ac.in These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer high accuracy but are computationally very demanding. arizona.edursc.org

For a molecule like this compound, ab initio calculations could be employed to:

Provide a highly accurate benchmark for the ground-state energy and geometry.

Investigate excited electronic states with high reliability, which is important for understanding photophysical properties.

Calculate precise interaction energies in dimers or small clusters to validate force fields used in molecular dynamics simulations.

While no specific ab initio studies on this compound are documented, their application to smaller, related fragments would be invaluable for building accurate computational models.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and non-covalent interactions. nih.govplos.org

For this compound, MD simulations are particularly useful for studying:

Conformational Flexibility: The long undecanol (B1663989) chain can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most populated shapes and the energy barriers between them. researchgate.net The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is well-suited for simulating long alkyl chains and functional groups. researchgate.net

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences its conformation and behavior. thieme-connect.com This is crucial for understanding its properties in solution.

Intermolecular Interactions: In condensed phases, MD can model hydrogen bonding (via the hydroxyl group and with solvent molecules), van der Waals interactions between the alkyl chains, and π-π stacking interactions involving the pyridine rings.

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. mpg.de By computing the response of a molecule to an external field (e.g., magnetic or electric), it is possible to simulate various types of spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra are invaluable for assigning experimental peaks to specific molecular motions, such as C-H stretches in the alkyl chain, C=N stretches in the pyridine ring, and the O-H stretch of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. Comparing predicted and experimental NMR spectra helps to confirm the molecular structure.

Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to excited states. This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the molecule's electronic makeup.

Modeling of Ligand-Metal Interactions in Coordination Complexes

The pyridine nitrogen in this compound acts as a Lewis base, making it an effective binding site for metal ions. researchgate.netnih.gov Computational modeling is a key tool for understanding the structure, stability, and reactivity of the resulting coordination complexes.

DFT calculations are commonly used to model these interactions. researchgate.net Such studies can determine:

Coordination Geometry: Predicting the preferred coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal center when bonded to one or more ligands. researchgate.net

Binding Energy: Calculating the strength of the bond between the pyridine ligand and the metal ion. This helps in assessing the stability of the complex.

Electronic Structure of the Complex: Analyzing how coordination to the metal affects the electronic properties of the ligand, and vice-versa. This includes changes in orbital energies and charge distribution.

Studies on structurally related triazole-pyridine ligands have demonstrated complex formation with metals like Zn(II) and Co(II), highlighting the importance of the nitrogen-containing heterocycle in coordination chemistry. mdpi.com

Table 2: Typical Coordination Properties of Pyridine Ligands with Transition Metals

This table provides generalized information on how the pyridine moiety in a ligand like this compound might interact with various metal ions.

| Metal Ion | Typical Coordination Number | Common Geometry | Relative Interaction Strength |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Strong |

| Zn(II) | 4 | Tetrahedral | Moderate |

| Pd(II) | 4 | Square Planar | Very Strong |

| Ag(I) | 2 | Linear | Moderate |

Simulation of Self-Assembly Processes and Interface Phenomena

The amphiphilic nature of this compound—with a polar pyridinyl-alcohol head group and a nonpolar undecyl tail—makes it a candidate for self-assembly into ordered supramolecular structures. nih.gov This is particularly relevant at interfaces, such as the formation of self-assembled monolayers (SAMs) on solid substrates. researchgate.net

Molecular dynamics simulations are the primary tool for investigating these processes. mdpi.com Simulations can model:

SAM Formation: The adsorption of molecules from a solution or vapor phase onto a surface (e.g., gold, graphite, or silica). nih.govrsc.org Simulations can track the transition from a disordered state to a crystalline or quasi-crystalline monolayer. researchgate.net

Interface Structure: Determining the orientation and packing density of the molecules within the monolayer. researchgate.net It is expected that the alkyl chains would align due to van der Waals forces, exposing the functional pyridine and hydroxyl groups at the outer interface.

Surface Properties: Predicting how the terminal functional groups (pyridine and hydroxyl) influence the properties of the surface, such as its wettability, chemical reactivity, and ability to coordinate with species from the surrounding environment. researchgate.net Studies on similar molecules like 11-mercapto-1-undecanol (B1218877) have shown how the terminal group dictates the interfacial properties. researchgate.netwhiterose.ac.uk

Machine Learning Approaches for Chemical Property Prediction

The advent of machine learning (ML) has revolutionized the field of chemical sciences by enabling rapid and accurate prediction of molecular and material properties, thereby accelerating discovery and design. nih.gov For a molecule such as this compound, which combines a long aliphatic chain with a polar aromatic headgroup, ML models can provide valuable insights into its behavior without the need for extensive and time-consuming experimentation or complex quantum mechanical calculations. researchgate.net These predictive models are particularly useful for estimating a wide range of properties, from fundamental electronic characteristics to bulk thermophysical properties.

Machine learning models function by learning from large datasets of known molecules and their corresponding properties. planningmalaysia.orgarxiv.org For compounds like this compound, which belongs to the class of functionalized alkanes, ML algorithms can be trained on datasets containing diverse organic molecules. researchgate.netacs.org The inputs for these models are typically molecular descriptors—numerical representations of a molecule's structural and electronic features. researchgate.net These can range from simple counts of atoms and functional groups to complex topological indices derived from graph theory or quantum chemical calculations. researchgate.netresearchgate.net

Several studies have demonstrated the power of ML in predicting properties for long-chain alkanes and molecules with functional groups. researchgate.netacs.org For instance, artificial neural networks (ANNs) and support vector regression (SVR) have been successfully employed to predict thermochemical properties such as the enthalpy of formation (ΔfH⁰) for alkanes, often with greater accuracy than traditional group contribution methods. acs.org Similarly, electronic properties, which are crucial for applications in materials science, can be predicted. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which describe the ability of a molecule to donate or accept electrons, are key properties that can be estimated using ML models trained on quantum chemistry data. nih.govresearchgate.net Given the presence of the pyridine ring, a known coordinating group, and the long alkyl chain, such predictions would be highly relevant for assessing the potential of this compound in forming self-assembled monolayers or in coordination chemistry. acs.orgresearchgate.net

The table below illustrates typical data from research on applying machine learning models to predict properties of functionalized alkanes, which is the class of compounds that includes this compound.

The successful application of these models to a wide variety of functionalized organic molecules strongly suggests their utility for the predictive characterization of this compound. nih.gov By leveraging existing data, these computational tools can guide synthetic efforts and material design by providing reliable estimations of key chemical and physical properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 11-(2-Pyridinyl)-1-undecanol. savemyexams.com It provides information on the chemical environment of individual protons and carbon atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental picture of the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the long alkyl chain, and the hydroxyl group. savemyexams.comchemicalbook.com The chemical shifts of the pyridine protons are typically found in the aromatic region (δ 7.0-8.5 ppm), while the methylene (B1212753) protons of the undecyl chain appear in the upfield region (δ 1.2-2.8 ppm). The proton of the hydroxyl group would present a characteristic signal whose position can vary depending on solvent and concentration. sigmaaldrich.comwashington.edu

Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom, with the pyridine carbons resonating at lower field (δ 120-150 ppm) compared to the aliphatic carbons of the undecyl chain (δ 14-63 ppm). nih.gov

To gain deeper insights and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons along the alkyl chain and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for establishing the connection between the undecyl chain and the pyridine ring, for instance, by observing a correlation between the protons on C-11 of the chain and the carbons of the pyridine ring.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine H-6 | ~8.5 (d) | ~149 | C-2, C-4 |

| Pyridine H-3 | ~7.2 (d) | ~121 | C-2, C-5 |

| Pyridine H-4 | ~7.7 (t) | ~136 | C-2, C-6 |

| Pyridine H-5 | ~7.1 (t) | ~123 | C-3, C-4 |

| -CH₂- (C11) | ~2.8 (t) | ~38 | Pyridine C-2, C-3; C-10 |

| -(CH₂)₉- | ~1.2-1.6 (m) | ~22-34 | Adjacent CH₂ groups |

| -CH₂-OH (C1) | ~3.6 (t) | ~63 | C-2 |

| -OH | Variable (s) | - | C-1 |

Note: This is a generalized table. Actual chemical shifts may vary based on experimental conditions.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can offer insights into the arrangement and dynamics of molecules in the solid state, such as in crystalline forms or when adsorbed onto surfaces. osti.govmdpi.com For pyridine-containing compounds, ssNMR techniques, particularly using isotopes like ¹⁵N, can reveal details about hydrogen bonding and the orientation of the pyridine ring within a larger assembly. mdpi.com The dynamics of the alkyl chain can also be studied, determining whether it is rigid or exhibits motional freedom within the solid lattice. researchgate.netacs.org For instance, different states of pyridine molecules, from immobile to fast-rotating, have been identified in porous materials using solid-state NMR. osti.gov

Advanced 1D and 2D NMR Experiments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₆H₂₇NO) with high confidence, distinguishing it from other compounds with the same nominal mass. For instance, the expected molecular ion [M+H]⁺ would be used to confirm the molecular formula. nih.gov

Combining chromatography with mass spectrometry allows for the separation of complex mixtures and the analysis of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, though derivatization of the alcohol group to a more volatile silyl (B83357) ether may be necessary. nih.gov The gas chromatogram would show a peak corresponding to the compound, and the mass spectrometer would provide its mass spectrum. nih.govresearchgate.net The fragmentation pattern in the mass spectrum is key to identification. For long-chain alkylpyridines, characteristic fragmentation includes cleavage at the benzylic position (the bond between the pyridine ring and the alkyl chain) and fragmentation along the alkyl chain, often involving losses of CnH2n+1 fragments. researchgate.net The presence of the pyridine ring often leads to a prominent ion corresponding to the pyridinylmethyl cation or related fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally sensitive compounds. frontiersin.org For this compound, reverse-phase LC could be used for separation, followed by detection using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. This technique is particularly useful for confirming the molecular weight of the compound. frontiersin.org

Expected Fragmentation in Mass Spectrometry:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 172 | [M-H₂O]⁺ (Loss of water from the alcohol) researchgate.net |

| 93 | [C₅H₄N-CH₂]⁺ (Pyridinylmethyl cation) |